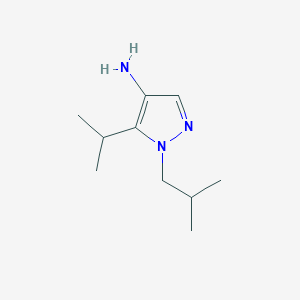
1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
描述
1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also referred to by its CAS number 1427380-55-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a molecular formula of and a molecular weight of 181.28 g/mol. The structure consists of a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole compounds. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-5-(propan-2-yl)pyrazol-4-amine |
| PubChem CID | 66441427 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. While specific data on this compound is limited, related compounds in the pyrazole class have shown significant activity against various pathogens. For instance, derivatives of pyrazole have been reported to exhibit antifungal and antibacterial properties, demonstrating efficacy against strains such as Pseudomonas syringae and Valsa mali .
The mechanisms through which pyrazole derivatives exert their antimicrobial effects often involve the induction of oxidative stress within microbial cells, leading to cellular damage. For example, studies have indicated that certain pyrazole compounds can trigger the accumulation of reactive oxygen species (ROS), which are detrimental to microbial viability .
Case Studies
One notable case study involved the synthesis and evaluation of novel pyrazole derivatives that incorporated disulfide moieties. These compounds exhibited potent antifungal activity with an EC50 value significantly lower than traditional antifungal agents . Although specific data for this compound is not available, the promising results from related compounds suggest potential pathways for further exploration.
Pharmacological Applications
The biological activity of pyrazole derivatives extends beyond antimicrobial effects. Compounds like this compound may also play roles in anti-inflammatory pathways or act as kinase inhibitors, similar to other pyrazole-based drugs that target specific signaling pathways in cancer cells .
Safety and Toxicology
Currently, safety data specific to this compound is lacking. As with many novel compounds, comprehensive toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered .
属性
IUPAC Name |
1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)6-13-10(8(3)4)9(11)5-12-13/h5,7-8H,6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHNKCZXSNXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196501 | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-55-9 | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 5-(1-methylethyl)-1-(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















